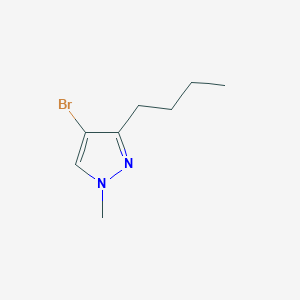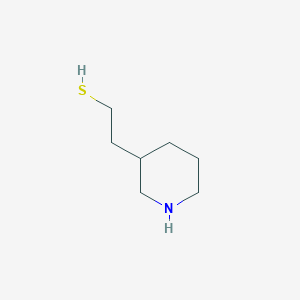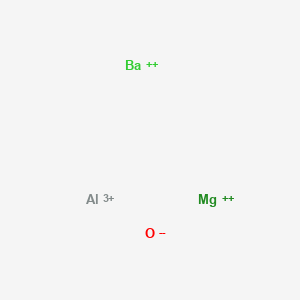
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the 4-chloro-2-methylphenyl group and the 2-propenyl group can be done through nucleophilic substitution reactions.
Amidation: The final step might involve the formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-phenyl-N-2-propenyl-
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chlorophenyl)-N-2-propenyl-
Uniqueness
The presence of the 4-chloro-2-methylphenyl group and the 2-propenyl group in 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- imparts unique chemical and physical properties, making it distinct from other similar compounds
特性
CAS番号 |
32854-94-7 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-N-prop-2-enyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C14H17ClN2/c1-3-9-17(14-5-4-8-16-14)13-7-6-12(15)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3 |
InChIキー |
SISQKQVVZHLBJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N(CC=C)C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



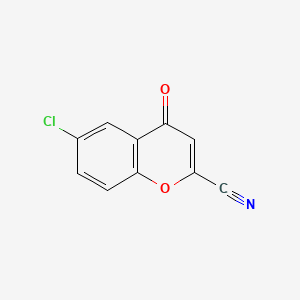
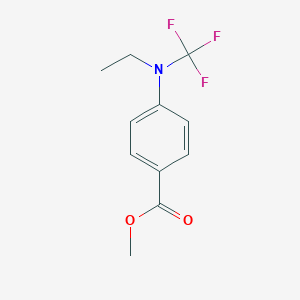
![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
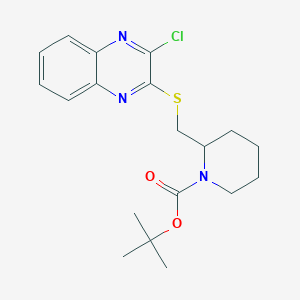
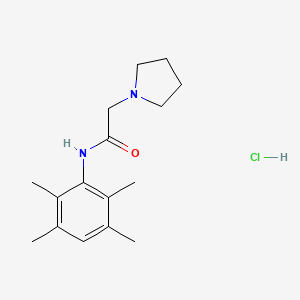
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
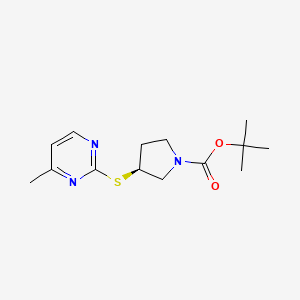
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
